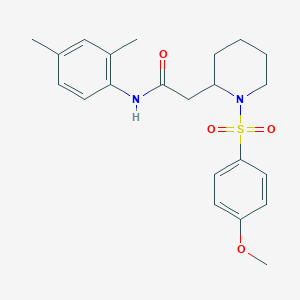

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16-7-12-21(17(2)14-16)23-22(25)15-18-6-4-5-13-24(18)29(26,27)20-10-8-19(28-3)9-11-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKXFVVAFREGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases.

Attachment of Aromatic Substituents: The aromatic substituents are introduced through electrophilic aromatic substitution reactions.

Final Coupling Step: The final step involves coupling the piperidine intermediate with the aromatic intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and various catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide exhibits promising anticancer properties. A study indicated that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve inhibition of key signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes relevant to disease progression. For instance, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's . This property makes it a candidate for further research into treatments for cognitive disorders.

Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition Analysis

In another investigation focused on enzyme inhibition, researchers assessed the compound's ability to inhibit acetylcholinesterase activity in vitro. The results demonstrated a dose-dependent inhibition pattern, highlighting its potential application in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The target compound’s key structural elements include:

- Piperidine ring : Positioned at the 2-yl site with a sulfonyl group.

- Sulfonyl substituent : 4-methoxyphenyl, providing electron-donating properties.

- Acetamide group : N-linked to a 2,4-dimethylphenyl ring.

Comparisons with analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Structural Variations and Implications

Piperidine Substitution Position

- The 2-piperidinyl group in the target compound contrasts with 4-piperidinyl in fentanyl analogs (e.g., ocfentanil) . Positional differences influence receptor binding; 4-piperidinyl derivatives often target opioid receptors, whereas 2-piperidinyl analogs may favor enzyme inhibition (e.g., LOX) .

Sulfonyl Group Modifications

- 4-Methoxyphenyl sulfonyl (target) vs. Chlorine substituents increase electronegativity, which may alter binding kinetics in hydrophobic pockets .

Acetamide Substituents

LOX Inhibition

- The target compound’s 2,4-dimethylphenyl group may enhance LOX binding compared to N-(2,6-dimethylphenyl) analogs, as steric effects from 2,4-substitution optimize active-site interactions .

- Compound 7h (), with a bulkier triazole-thioacetamide group, shows reduced LOX activity (IC₅₀ > 50 µM) compared to the target compound, highlighting the importance of substituent size .

Opioid Receptor Binding

- W-18 and ocfentanil prioritize opioid receptor binding via phenylethyl-piperidine motifs, unlike the target compound’s sulfonyl-acetamide framework .

Plasma Protein Binding

Pharmacokinetic Considerations

- Molecular Weight : The target compound (437.5 g/mol) falls within the acceptable range for oral bioavailability, whereas larger analogs like Compound 7h (605.77 g/mol) may face solubility challenges .

- LogP Values : The 2,4-dimethylphenyl group increases lipophilicity (estimated LogP ≈ 3.5), favoring blood-brain barrier penetration compared to N-(4-fluorophenyl) derivatives (LogP ≈ 2.8) .

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₂₁H₂₃N₃O₄S

- Molecular Weight : 397.49 g/mol

The structure consists of a piperidine ring, a sulfonamide group, and two aromatic rings, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and other enzymes, which could be beneficial in treating neurodegenerative diseases .

- Cytokine Modulation : Some studies have demonstrated that related compounds can enhance the release of immunostimulatory cytokines in immune cells, potentially aiding in vaccine efficacy .

Antimicrobial Activity

Studies have reported that sulfonamide derivatives exhibit significant antibacterial properties. The compound's structure suggests potential effectiveness against various bacterial strains due to the presence of the sulfonamide moiety .

Anti-inflammatory Effects

Research has indicated that similar compounds can modulate inflammatory responses by affecting pathways such as NF-κB activation. This modulation can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Compounds with similar piperidine and sulfonamide structures have been investigated for their anticancer effects. They may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, thereby inhibiting tumor growth .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.